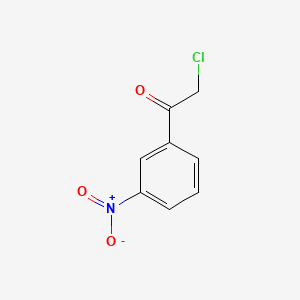

Acetophenone, 2-chloro-m-nitro-

Description

Properties

CAS No. |

99-47-8 |

|---|---|

Molecular Formula |

C8H6ClNO3 |

Molecular Weight |

199.59 g/mol |

IUPAC Name |

2-chloro-1-(3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H6ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2 |

InChI Key |

LBHUVZXFCGZYDL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCl |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Routes: 2-Chloroacetophenone is typically synthesized via Friedel-Crafts acylation followed by chlorination. Introducing a nitro group requires careful nitration conditions to avoid over-oxidation .

- Toxicity Concerns: Chlorinated acetophenones (e.g., 2-chloroacetophenone) are regulated due to their use in tear gas, posing handling and storage challenges .

- Market Trends: The global acetophenone market is driven by demand in resins (CAGR 3.8% by 2030), with halogenated derivatives gaining traction in specialty chemicals .

4. Its properties are distinct from simpler acetophenones due to synergistic effects of chlorine and nitro substituents. Further research is needed to optimize its synthesis and explore niche applications in drug development or advanced polymers.

Preparation Methods

Direct Nitration of 2-Chloroacetophenone

One classical approach to prepare 2-chloro-m-nitroacetophenone involves the nitration of 2-chloroacetophenone using mixed acid (sulfuric acid and nitric acid) under controlled low-temperature conditions (typically -20 °C to -15 °C). This method introduces a nitro group preferentially into the meta position relative to the acetyl group, yielding the 2-chloro-3-nitroacetophenone as the major product.

-

- Raw material: 2-chloroacetophenone

- Nitrating agent: Mixed sulfuric acid and nitric acid

- Temperature: Low temperature (-20 to -15 °C)

- Challenges: Formation of ortho and para isomers as byproducts, difficult separation, low purity, and generation of significant acidic waste.

Advantages: Simple raw materials and straightforward operation.

Disadvantages: Low selectivity and environmental concerns due to acid waste.

This method is well-documented but often requires additional purification steps to isolate the desired meta-substituted product.

Acyl Chloride Intermediate Route via Malonate Condensation

A more sophisticated and higher-yielding method involves multi-step synthesis starting from 2-chloro-3-nitrobenzoyl chloride:

Step 1: Preparation of 2-chloro-3-nitrobenzoyl chloride by chlorination of 2-chloro-3-nitrobenzoic acid using chlorinating agents under reflux at 55-65 °C.

Step 2: Condensation reaction of the benzoyl chloride intermediate with malonic acid di-tert-butyl ester or malonic acid di-tert-amyl ester in the presence of inorganic salts and alkaline reagents at 55-65 °C.

Step 3: Hydrolysis and decarboxylation of the condensation product in a mixed aqueous-organic acid solution under reflux to yield 2-chloro-3-nitroacetophenone.

-

- Mild reaction conditions.

- High yield and purity.

- Reduced environmental impact compared to direct nitration.

- The crude intermediates can be used directly in subsequent steps without purification, improving efficiency.

| Step | Reactants & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2-chloro-3-nitrobenzoic acid + chlorinating agent | 2-chloro-3-nitrobenzoyl chloride | Reflux 2-3 h at 55-65 °C |

| 2 | Benzoyl chloride + malonic acid diester + base | Malonate condensation product (Formula III) | Stirring at 55-65 °C, 1-2 h |

| 3 | Hydrolysis with water, organic acid, inorganic acid | 2-chloro-3-nitroacetophenone | Reflux 2-3 h, pH neutralization, extraction |

This method is patented and offers a practical route with advantages in yield and environmental profile.

Diazotization and Sandmeyer Reaction Route (for Related Chloro-nitroacetophenones)

Another synthetic route relevant to chloro-substituted nitroacetophenones involves the conversion of m-aminophenyl ethyl ketone derivatives through diazotization followed by Sandmeyer reaction:

Step 1: Diazotization of m-aminophenyl ethyl ketone with sodium nitrite and hydrochloric acid at 0-5 °C to form diazonium salt.

Step 2: Sandmeyer reaction of the diazonium salt with cuprous chloride in hydrochloric acid at 40-65 °C to introduce the chlorine substituent, yielding m-chloroacetophenone.

Step 3: Alpha-chlorination of m-chloroacetophenone using N-chlorosuccinimide in the presence of catalysts and organic solvents under reflux for 5-15 hours to obtain 2,3'-dichloroacetophenone.

Although this method is described for dichloro derivatives, the diazotization and Sandmeyer reaction principles are applicable for selective chloro substitution in nitroacetophenone synthesis.

| Step | Reactants & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | m-aminophenyl ethyl ketone + NaNO2 + HCl | Diazonium salt solution | 0-5 °C, 30+ min reaction |

| 2 | Diazonium salt + CuCl + HCl | m-chloroacetophenone | 40-65 °C, 2-3 h stirring |

| 3 | m-chloroacetophenone + N-chlorosuccinimide | 2,3'-dichloroacetophenone | Reflux 5-15 h, catalyst present |

This route is useful for introducing chlorine substituents with regioselectivity and can be adapted for nitro-substituted acetophenones.

Application in Synthesis of Vismodegib: Use of 2-Chloro-5-nitroacetophenone

In pharmaceutical synthesis, 2-chloro-5-nitroacetophenone is a key intermediate for vismodegib. Its preparation often involves:

Nitration of 2-chloroacetophenone to introduce the nitro group at the meta position.

Subsequent reduction of the nitro group to an amine, followed by condensation with pyridine derivatives.

Alternative synthetic routes avoid precious metal catalysts and toxic reagents by employing iron-mediated reduction and non-metal catalyzed cyclization reactions.

The reduction step can use iron under acidic conditions, which is cost-effective and suitable for laboratories without hydrogenation equipment.

The synthetic routes are optimized to minimize metal catalyst use, reduce purification complexity, and improve environmental sustainability.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nitration | 2-chloroacetophenone | H2SO4/HNO3 mixed acid, low temperature | Simple, direct | Low selectivity, waste generation |

| Acyl Chloride & Malonate Condensation | 2-chloro-3-nitrobenzoic acid | Chlorinating agent, malonic acid diester, reflux | High yield, mild conditions | Multi-step, requires intermediates |

| Diazotization & Sandmeyer Reaction | m-aminophenyl ethyl ketone | NaNO2, HCl, CuCl, N-chlorosuccinimide | Regioselective chlorination | Longer reaction times, multiple steps |

| Pharmaceutical Route for Vismodegib Intermediate | 2-chloroacetophenone derivatives | Nitration, iron reduction, condensation | Avoids precious metals, cost-effective | Complex downstream steps |

Research Findings and Notes

The acyl chloride route with malonate condensation is patented for nitroacetophenone preparation, offering improved yield and environmental profile compared to classical nitration.

The diazotization and Sandmeyer reaction route provides regioselective chlorination useful in synthesizing chloro-substituted acetophenones and related compounds.

In pharmaceutical synthesis, particularly for vismodegib, 2-chloro-5-nitroacetophenone is prepared with methods avoiding precious metal catalysts to reduce cost and simplify purification.

Environmental and safety considerations favor methods that reduce the use of strong acids, toxic reagents, and precious metals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-m-nitroacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of m-nitrochlorobenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to acetyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product . Characterization should include ¹H NMR (aromatic proton shifts at δ 7.8–8.2 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-m-nitroacetophenone, and what key spectral markers should researchers prioritize?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular mass (expected [M+H]⁺ at m/z 214.014). UV-Vis spectroscopy reveals π→π* transitions (λmax ~260 nm) indicative of the nitro-aromatic system. For crystallographic studies, single-crystal X-ray diffraction can resolve substituent positions on the aromatic ring, with Cl and NO₂ groups showing distinct bond-length patterns (C-Cl: ~1.74 Å; C-NO₂: ~1.48 Å) .

Q. How does the electron-withdrawing nitro group influence the reactivity of 2-chloro-m-nitroacetophenone in nucleophilic substitution reactions?

- Methodological Answer : The meta-nitro group deactivates the aromatic ring, reducing electrophilicity at the para position. In SNAr reactions, the chloro substituent exhibits moderate reactivity under basic conditions (e.g., NaOH/ethanol at 80°C). Kinetic studies suggest a second-order dependence on hydroxide ion concentration, with rate constants (k₂) ~1.2 × 10⁻³ L/mol·s at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the catalytic hydrogenation of 2-chloro-m-nitroacetophenone to its amino derivative?

- Methodological Answer : Discrepancies often arise from catalyst choice (Pd/C vs. Raney Ni) and solvent polarity. Pd/C in ethanol at 50 psi H₂ typically achieves >90% conversion, while Ni catalysts may require higher pressures (100 psi) and longer reaction times (12–24 hrs). Monitoring via TLC (Rf reduction from 0.7 to 0.3 in ethyl acetate) and GC-MS ([M+H]⁺ shift from 214 to 184) ensures real-time tracking . Contradictions in literature data may stem from incomplete reduction or over-hydrogenation; quantitative ¹³C NMR can differentiate intermediates .

Q. What computational approaches are validated for predicting the thermodynamic stability of 2-chloro-m-nitroacetophenone derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably calculates Gibbs free energy (ΔG) for tautomeric forms. Solvent effects (e.g., DMSO polarity) are modeled using the Polarizable Continuum Model (PCM). Studies show the nitro group induces a 15–20 kcal/mol stabilization compared to non-nitrated analogs. MD simulations (300 K, 100 ps trajectories) further assess conformational flexibility .

Q. How do solvent mixtures affect the crystallization behavior of 2-chloro-m-nitroacetophenone, and what strategies prevent polymorphic ambiguity?

- Methodological Answer : Ternary solvent systems (e.g., chloroform/methanol/water) with Hansen solubility parameters (δD ~18 MPa¹/², δP ~6 MPa¹/²) promote controlled nucleation. Slow cooling (0.5°C/min) from saturated solutions yields monoclinic crystals (P2₁/c space group). Powder XRD (2θ = 12.4°, 17.8°) and DSC (melting endotherm at 98–100°C) distinguish polymorphs. Seed crystals from vapor diffusion methods reduce amorphous byproduct formation .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing discrepancies in bioactivity data of 2-chloro-m-nitroacetophenone analogs?

- Methodological Answer : Multivariate ANOVA identifies significant variables (e.g., substituent position, logP values) affecting IC₅₀ in enzyme inhibition assays. Hierarchical clustering (Euclidean distance) groups analogs by activity profiles. For conflicting cytotoxicity data, Kaplan-Meier survival curves (p < 0.05) and Cox proportional hazards models validate reproducibility across cell lines (e.g., HeLa vs. MCF-7) .

Q. How can researchers design kinetic studies to elucidate degradation pathways of 2-chloro-m-nitroacetophenone under UV irradiation?

- Methodological Answer : Use a photoreactor (λ = 254 nm) with online UV-Vis monitoring. Pseudo-first-order kinetics (ln[C]/[C₀] vs. time) reveal rate constants. LC-MS/MS identifies photoproducts (e.g., nitroso or hydroxylated derivatives). Quantum yield (Φ) calculations require actinometry (ferrioxalate method). Control experiments with radical scavengers (e.g., tert-butanol for •OH) clarify degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.